

acridine orange fluorescence metachromasy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Acridine red

CAS No.: 2465-29-4

Cat. No.: S517119

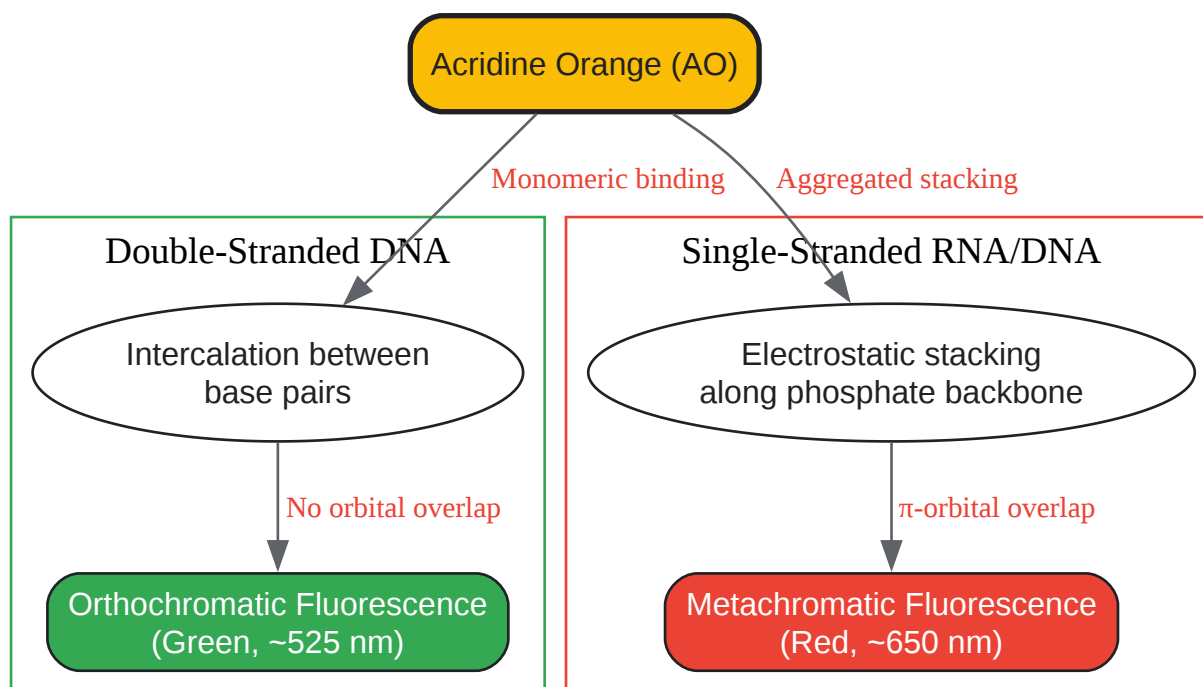
Get Quote

Molecular Mechanisms of Metachromasy

Acridine orange exhibits **orthochromatic** (green) and **metachromatic** (red) fluorescence due to distinct interactions with cellular components and its own molecular stacking.

- **Intercalation into Double-Stranded DNA:** AO monomers intercalate between base pairs of dsDNA, leading to **green fluorescence** (~525 nm emission) [1] [2] [3]. In DNA duplexes, intercalated AO molecules are too separated for significant orbital overlap, resulting in the higher-energy green emission [2].
- **Electrostatic Stacking on Single-Stranded Nucleic Acids:** AO binds to RNA and ssDNA via electrostatic interactions with phosphate groups, forming stacked aggregates or condensed arrays on the long, single-stranded chains [2] [3]. Close proximity enables massive π -electron overlapping between AO molecules and nucleic acid bases, shifting emission to **red fluorescence** (~650 nm) [4] [2].
- **Concentration-Dependent Stacking in Solution:** Metachromasy also occurs in aqueous solution without nucleic acids. Increasing AO concentration promotes molecular stacking and orbital overlap, causing a bathochromic shift from green to red emission [2].

The diagram below illustrates these primary binding modes and the resultant fluorescence.



[Click to download full resolution via product page](#)

Differential AO binding modes cause green or red fluorescence.

Quantitative Spectral and Staining Data

The tables below summarize key spectral properties and staining characteristics of acridine orange.

Table 1: Spectral Properties of Acridine Orange [1] [3] [5]

Parameter	Value	Conditions / Notes
Molecular Weight	265.36 g/mol (free base) / 301.82 (salt)	
Absorbance (Max)	487 nm / 502 nm (DNA-bound)	Aqueous solution [1] [3]
Excitation (Max)	490 nm / 502 nm (DNA-bound)	
Emission (Max)	520 nm (green, monomers) / 650 nm (red, aggregates)	Orthochromatic vs. metachromatic [1] [3]

Parameter	Value	Conditions / Notes
Extinction Coefficient	27,000 cm ⁻¹ M ⁻¹	

Table 2: Differential Staining of Cellular Components by Acridine Orange [6] [1] [2]

Cellular Target	AO Binding Mode	Fluorescence Color	Biological Interpretation
dsDNA (Nucleus)	Intercalation of monomers	Green (Orthochromatic)	Intact, healthy cell; native chromatin [6] [2]
RNA / ssDNA (Cytoplasm)	Stacked aggregates on backbone	Red (Metachromatic)	High RNA content in viable cells; DNA denaturation [2] [3]
Acidic Compartments (Lysosomes)	Concentration-dependent accumulation	Orange to Red (pH-dependent)	Viable cells with active compartmentalization [1] [7]
Reversibly Injured Cells	Granular cytoplasmic accumulation	Red cytoplasmic granules	Possible mitochondrial association [6]
Irreversibly Injured / Apoptotic Cells	Diffuse cytoplasmic/nuclear staining, then loss of signal	Red → fading red/green	Loss of pH gradients, RNA degradation, chromatin condensation [6] [7]

Key Experimental Protocols

Nucleic Acid Strandedness in Chromosomes (DRAO Method)

This method differentiates DNA and RNA in chromosome preparations based on differential denaturation and reassociation kinetics [2].

- **Cell Preparation and Fixation:** Prepare chromosome spreads from mouse spleen/thymus. Fix in 3:1 methanol-acetic acid [2].
- **DNA Denaturation and Reassociation:** Heat slides at 100°C for 2 min in formamide/0.1x SSC solution. Immediately transfer to 2x SSC at 66°C for 30 seconds (reassociation time can be varied) [2].
- **Fixation and Staining:** Treat with 4% formaldehyde for 1 min. Wash and air-dry. Stain with 0.1 mg/mL AO in 0.1 M phosphate buffer (pH 6.0) for 2-5 min [2].
- **Analysis:** Double-stranded DNA regions fluoresce green, while single-stranded DNA or RNA fluoresces red under blue light (450-490 nm) excitation [2].

Supravital Staining for Chromatin Condensation

This protocol uses AO to assess chromatin condensation states in live cells, such as spermatogenic cells [8] [9].

- **Staining Solution:** Use AO at a concentration of 10^{-5} M or 10^{-6} M [8].
- **Cell Preparation:** Use unfixed, living cells (e.g., from testicular tissue) [8].
- **Staining and Observation:** Apply AO solution to live cells and observe immediately under fluorescence microscopy [8].
- **Analysis:** Condensed chromatin exhibits higher fluorescence intensity than extended chromatin in live cells, a reversal of the pattern seen in fixed cells [8].

Cell Viability and Lysosomal Staining in Live Cells

This protocol distinguishes live, apoptotic, and necrotic cells based on AO distribution [1] [7].

- **Staining:** Apply AO at a low concentration to cell culture. For cell counting, mix cell suspension 1:1 with AO reagent with no incubation required [10].
- **Analysis in Live Cells:**
 - **Viable Cells:** Bright orange/red lysosomal fluorescence (acidic compartments) and diffuse green cytoplasmic fluorescence (RNA) [7].
 - **Apoptotic Cells:** Loss of lysosomal orange signal, nuclear shrinkage and fragmentation, eventual loss of RNA (red signal) [7].
 - **Necrotic Cells:** Loss of lysosomal signal and RNA signal, leaving a green, shrunken nucleus [7].

Research Applications and Significance

- **Differentiating Nucleic Acids:** AO's ability to simultaneously label DNA and RNA different colors is fundamental for studying chromosome structure, gene expression, and nucleic acid denaturation [2] [3].
- **Assessing Cell Viability and Stress:** The transition from green to red fluorescence and subsequent fluorescence loss provides a sensitive indicator of cellular health, injury, and death pathways [6] [7].
- **Evaluating Sperm Chromatin Integrity:** The Acridine Orange Test (AOT) assesses sperm quality by detecting abnormal chromatin condensation, which appears red due to increased single-stranded DNA [9].
- **Emerging Oncological Applications:** AO preferentially accumulates in acidic tumor environments and is being explored for intraoperative fluorescence-guided cancer surgery and as a photosensitizer in photodynamic therapy [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. | AAT Bioquest Acridine Orange [aatbio.com]
2. Updating Ortho- and Metachromatic Acridine Orange ... [mdpi.com]
3. - Wikipedia Acridine orange [en.wikipedia.org]
4. Acridine orange fluorescence in chromosome ... [sciencedirect.com]
5. Spectrum [Acridine] | AAT Bioquest Orange [aatbio.com]
6. GROWTH, FLUORESCENCE AND METACHROMASY OF... | Scilit [scilit.com]
7. Frontiers | Acridine : A Review of Novel Applications for... Orange [frontiersin.org]
8. as a supravital fluorochrome indicating varying... Acridine orange [link.springer.com]
9. Application of Staining Methods to Compare Chromatin ... [pmc.ncbi.nlm.nih.gov]
10. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

To cite this document: Smolecule. [acridine orange fluorescence metachromasy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517119#acridine-orange-fluorescence-metachromasy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com